4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
CAS No.: 2060040-93-7
Cat. No.: VC3036989
Molecular Formula: C12H14Cl2N2
Molecular Weight: 257.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060040-93-7 |
|---|---|
| Molecular Formula | C12H14Cl2N2 |
| Molecular Weight | 257.16 g/mol |
| IUPAC Name | 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H13ClN2.ClH/c1-15(2)12-11-6-4-3-5-10(11)9(7-13)8-14-12;/h3-6,8H,7H2,1-2H3;1H |
| Standard InChI Key | DYBFCVQOCZZMQR-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=C(C2=CC=CC=C21)CCl.Cl |
| Canonical SMILES | CN(C)C1=NC=C(C2=CC=CC=C21)CCl.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
4-(Chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride features an isoquinoline scaffold, which consists of a fused benzene and pyridine ring system. The molecular formula of this compound includes carbon, hydrogen, nitrogen, and chlorine atoms, with a molecular weight of approximately 257.16 g/mol. The compound is characterized by three key structural elements: the isoquinoline core, a chloromethyl group at the 4-position, and a dimethylamino group at the 1-position, with the entire structure existing as a hydrochloride salt.
The isoquinoline core provides rigidity to the molecule and creates a planar aromatic system capable of engaging in π-stacking interactions. The chloromethyl group (CH₂Cl) represents a reactive site within the molecule that can participate in various chemical transformations. The dimethylamino group [N(CH₃)₂] contributes to the compound's basicity and solubility properties. The hydrochloride salt form enhances water solubility compared to the free base, making it more amenable to biological testing and aqueous solution chemistry.
Physical Properties
As a hydrochloride salt of a nitrogen-containing heterocycle, 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride likely exists as a crystalline solid under standard conditions. The compound's salt form significantly influences its solubility profile, generally conferring enhanced solubility in polar solvents such as water, methanol, and ethanol. This property is particularly valuable for experimental applications requiring aqueous solutions or polar organic solvents.
The presence of the dimethylamino group contributes to the compound's basic character, while the hydrochloride form moderates this basicity through salt formation. This combination creates a compound with potentially pH-dependent solubility characteristics, where solubility may vary significantly between acidic and basic environments. These properties have important implications for the compound's handling, storage, and application in various research contexts.
Structural Features and Comparisons
The unique structural attributes of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride distinguish it from other related compounds. The isoquinoline scaffold differs from other aromatic systems like naphthalene by incorporating a nitrogen atom into one of the rings, creating an electron-deficient aromatic system. This electronic characteristic influences the reactivity patterns of the entire molecule, particularly at positions adjacent to the ring nitrogen.
Several compounds share structural similarities with 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride, including naphthalene derivatives with similar functional groups. The table below compares structural features across related compounds:
| Compound | Core Structure | Key Functional Groups | Distinctive Features |
|---|---|---|---|
| 4-(Chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride | Isoquinoline | Chloromethyl, dimethylamino | Electron-deficient heterocyclic core with combined electrophilic and basic functionalities |
| 5-Chloro-N,N-dimethylnaphthalen-1-amine | Naphthalene | Chloro, dimethylamino | Different ring system with similar amine functionality; chlorine directly on aromatic ring |
| 4-(Chloromethyl)-N-methylnaphthalen-1-amine | Naphthalene | Chloromethyl, methylamino | Variation in methylation pattern; secondary vs. tertiary amine |
| 6-Bromo-N,N-dimethylnaphthalen-1-amine | Naphthalene | Bromo, dimethylamino | Different halogen with altered reactivity; position variation on aromatic system |
The uniqueness of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride lies in its specific combination of the isoquinoline structure with both chloromethyl and dimethylamino functionalities, which may confer distinct chemical behaviors and biological activities compared to structurally related compounds.
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride is largely determined by its constituent functional groups and their electronic environments. Each functional group contributes distinct reactivity patterns that define the compound's chemical behavior in various contexts.
The chloromethyl group represents a primary reactive center within the molecule. As an alkyl halide attached to an aromatic system, this group is prone to nucleophilic substitution reactions, particularly via the SN2 mechanism. The electrophilic nature of this group makes it susceptible to reactions with various nucleophiles, including:
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Oxygen nucleophiles (alcohols, phenols) forming ether derivatives
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Nitrogen nucleophiles (amines, azides) creating aminomethyl or azidomethyl compounds
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Sulfur nucleophiles (thiols) producing thioether derivatives
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Carbon nucleophiles enabling C-C bond formation
The dimethylamino functionality at the 1-position serves primarily as a basic center but can also participate in various reactions. This group can undergo protonation/deprotonation processes depending on pH, potentially influencing the compound's solubility and reactivity under different conditions. Additionally, the tertiary amine structure could potentially act as a nucleophile itself in certain contexts or coordinate with Lewis acids.
Stability Considerations
Understanding the stability profile of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride is crucial for its proper handling, storage, and application. Several factors may influence the compound's stability under various conditions, with particular attention needed for the reactive functional groups present in the molecule.
The chloromethyl group represents a potential liability regarding long-term stability, as it may undergo slow hydrolysis in the presence of moisture, particularly under basic conditions. This reaction would lead to the formation of the corresponding hydroxymethyl derivative. Consequently, storage under anhydrous conditions would be advisable to maintain the compound's integrity over extended periods.
Light sensitivity is another potential concern, as many heterocyclic compounds exhibit photoreactivity. Storage in amber containers or protection from light may be necessary to prevent photodegradation, particularly in solution form. These stability considerations should guide handling practices to maintain the compound's integrity during storage and use.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride, providing context for understanding its potential properties and applications. These analogues can be categorized based on their structural relationships to the target compound.
Isoquinoline derivatives with different substituents at the 1- and 4-positions represent one class of close analogues. These compounds retain the same core scaffold but feature alternative functional groups that may confer different reactivity patterns and biological activities. Examples might include:
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4-(Hydroxymethyl)-N,N-dimethylisoquinolin-1-amine (the hydrolysis product)
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4-Methyl-N,N-dimethylisoquinolin-1-amine (lacking the reactive chlorine)
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4-(Chloromethyl)isoquinolin-1-amine (with a primary amine at position 1)
Another category of structural analogues includes compounds with similar functional groups but different heterocyclic core structures, such as the naphthalene derivatives mentioned previously:
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5-Chloro-N,N-dimethylnaphthalen-1-amine (naphthalene core with dimethylamino group)
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4-(Chloromethyl)-N-methylnaphthalen-1-amine (naphthalene with chloromethyl and methyl groups)
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6-Bromo-N,N-dimethylnaphthalen-1-amine (naphthalene core with bromine substitution)
Additionally, simpler compounds with similar functional elements include:
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3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, which features a dimethylamino group and a chloro-substituted alkyl chain in a non-aromatic structure
Differential Reactivities
The reactivity patterns of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride likely differ from those of its structural analogues in ways that reflect their distinct structural features. Understanding these differential reactivities can guide applications in synthesis and biological research.
Compared to simple aliphatic analogues like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, the target compound's chloromethyl group exists in a different electronic environment due to its attachment to the aromatic isoquinoline system. This likely results in:
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Enhanced reactivity toward nucleophilic substitution due to resonance stabilization of the transition state
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Different stereochemical outcomes in reactions with chiral nucleophiles
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Potential participation in extended conjugation effects
The dimethylamino group at the 1-position of the isoquinoline ring experiences a different electronic environment than in naphthalene analogues or aliphatic compounds due to proximity to the ring nitrogen. This may affect:
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Basicity of the nitrogen (likely decreased relative to aliphatic analogues)
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Participation in conjugation with the aromatic system
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Conformational preferences and accessibility to reactive agents
When compared to naphthalene-based analogues, the electron-deficient nature of the isoquinoline core likely influences the reactivity of attached functional groups. The nitrogen in the isoquinoline ring withdraws electron density, potentially enhancing the electrophilicity of the chloromethyl group and modifying the basicity of the dimethylamino group compared to purely carbocyclic analogues.
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